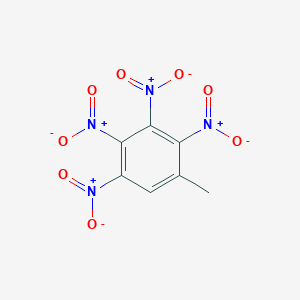
Benzene, 1-methyl-2,3,4,5-tetranitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-2,3,4,5-tetranitro- (CAS: Not explicitly provided in evidence; structurally inferred) is a nitro-substituted toluene derivative with four nitro groups positioned at the 2, 3, 4, and 5 positions of the benzene ring. Notably, the Safety Data Sheets (SDS) for Benzene, 1-methyl-2,3,4,5-tetrapropyl- (CAS: 262860-66-2; molecular formula: C₁₉H₃₂) are referenced , but this compound differs significantly due to its propyl substituents instead of nitro groups.
Key challenges in characterizing the tetranitro derivative include missing data on physical properties (e.g., melting point, solubility) and stability . However, its hazards may align with nitroaromatic compounds, which are often explosive and toxic .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-2,3,4,5-tetranitro- typically involves nitration reactions. The process begins with the nitration of toluene (methylbenzene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is conducted in specialized reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: Benzene, 1-methyl-2,3,4,5-tetranitro- can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The major products are typically aromatic amines.
Substitution: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Scientific Research Applications
Benzene, 1-methyl-2,3,4,5-tetranitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and explosives due to its high reactivity.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-2,3,4,5-tetranitro- involves its interaction with various molecular targets. The nitro groups on the benzene ring can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Overview of Nitro-Substituted Benzene Derivatives
Reactivity and Stability
- For example, tecnazene decomposes under heat to release toxic gases (e.g., NOₓ) . The tetranitro derivative likely shares this instability, though specific decomposition products are undocumented .
- Fluorinated Analogues : 2,3,4,5-Tetrafluoronitrobenzene exhibits lower reactivity compared to chlorinated or nitro-heavy analogs, making it suitable for controlled synthesis .
Toxicity and Environmental Impact
- No data on environmental persistence or biodegradability .
- Tetrafluoronitrobenzene: Limited ecotoxicological data; fluorine substituents may reduce persistence compared to chlorine .
Properties
CAS No. |
117972-99-3 |
|---|---|
Molecular Formula |
C7H4N4O8 |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
1-methyl-2,3,4,5-tetranitrobenzene |
InChI |
InChI=1S/C7H4N4O8/c1-3-2-4(8(12)13)6(10(16)17)7(11(18)19)5(3)9(14)15/h2H,1H3 |
InChI Key |
FXYKFNYGPRSKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















